molecular formula C14H27NO4S2 B608586 Lipoamido-PEG2-alcohol CAS No. 1674386-82-3

Lipoamido-PEG2-alcohol

Cat. No. B608586
M. Wt: 337.49
InChI Key: VTTNIUWBGVLVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lipoamido-PEG2-alcohol is a chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a lipoamide moiety and a reactive alcohol group . The alcohol group can be further functionalized . The hydrophilic PEG spacer can increase the compound’s water solubility .


Molecular Structure Analysis

The molecular formula of Lipoamido-PEG2-alcohol is C14H27NO4S2 . It has a molecular weight of 337.49 .


Physical And Chemical Properties Analysis

Lipoamido-PEG2-alcohol has a molecular weight of 337.5 g/mol . The compound is soluble in DMSO .

Scientific Research Applications

1. Biomedical and Pharmaceutical Applications

  • Lipase-Catalyzed Esterification : Poly(ethylene glycol) (PEG) in combination with supercritical carbon dioxide creates an ideal solvent system for lipase-catalyzed acylation of alcohols (Reetz & Wiesenhöfer, 2004).
  • Liposomal Drug Delivery Systems : Incorporation of lipid-conjugated PEG into liposomal drug delivery systems enhances circulation times by providing a protective barrier against plasma protein interactions (Semple et al., 2005).

2. Nanotechnology and Material Science

  • Polyelectrolyte Interaction with Liposomes : The interaction of nucleotide-based polyelectrolytes with cationic liposomes containing PEG lipids can lead to the formation of multilamellar liposomes, useful for macromolecular drug delivery (Maurer et al., 2001).
  • PEG-Lipid Stabilized Liposomes : PEG-lipid stabilized liposomes are significant in drug delivery, with their properties affected by the surface-grafted polymers (Johnsson & Edwards, 2003).

3. Chemical Synthesis and Catalysis

  • Ester Synthesis in Organic Solvents : PEG-modified lipase shows catalytic activity in organic solvents, efficiently catalyzing ester synthesis in benzene (Inada et al., 1984).

4. Advanced Drug Formulations

  • Prolongation of Liposome Residence Time : Surface modification of liposomes with a mixture of PEG and other polymers can influence their biodistribution and residence time, important for passive drug targeting (Shehata et al., 2008).

5. Analytical Chemistry

  • Separation of Ethoxylated Surfactants : Bonded diol phases can separate ethylene oxide adducts and PEG oligomers, aiding in the analysis of ethoxylated surfactants (Zeman, 1986).

6. Stealth Liposome Development

  • Stealth Liposomes for Drug Delivery : Incorporation of PEG in liposome composition extends blood-circulation time and reduces uptake by the mononuclear phagocyte system, enhancing the effectiveness of liposomal formulations (Immordino et al., 2006).

7. Enzyme Catalysis in Ionic Liquids

  • Enhanced Lipase Activity : Forming a PEG-lipase complex improves lipase activity in ionic liquids, demonstrating higher catalytic efficiency than in traditional organic solvents (Maruyama et al., 2004).

8. Colorectal Cancer Treatment

  • PEGylated Liposomes for Cancer Therapy : Development of PEGylated liposomes encapsulating specific drugs shows potential for enhanced bio-stability and prolonged circulation, important in cancer treatment (Najlah et al., 2019).

properties

IUPAC Name

5-(dithiolan-3-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4S2/c16-7-9-19-11-10-18-8-6-15-14(17)4-2-1-3-13-5-12-20-21-13/h13,16H,1-12H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTNIUWBGVLVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lipoamido-PEG2-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lipoamido-PEG2-alcohol
Reactant of Route 2
Reactant of Route 2
Lipoamido-PEG2-alcohol
Reactant of Route 3
Reactant of Route 3
Lipoamido-PEG2-alcohol
Reactant of Route 4
Reactant of Route 4
Lipoamido-PEG2-alcohol
Reactant of Route 5
Reactant of Route 5
Lipoamido-PEG2-alcohol
Reactant of Route 6
Reactant of Route 6
Lipoamido-PEG2-alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.